molecular formula C3H2ClNO2S2 B2884640 1,2-Thiazole-4-sulfonyl chloride CAS No. 88982-55-2

1,2-Thiazole-4-sulfonyl chloride

Cat. No.: B2884640
CAS No.: 88982-55-2
M. Wt: 183.62
InChI Key: MUFPOTAJVCGUEX-UHFFFAOYSA-N
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Description

1,2-Thiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO2S2. It is a member of the isothiazole family, which is known for its unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship. This compound is widely utilized in medicinal chemistry and organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Thiazole-4-sulfonyl chloride typically involves the reaction of isothiazole with sulfonyl chloride under controlled conditions. One common method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield the desired product . Another approach involves the use of metal-catalyzed reactions, such as copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinic acids, and sulfonamide derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,2-Thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and thiols. The molecular targets and pathways involved include enzyme inhibition and receptor modulation, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Thiazole-4-sulfonyl chloride include:

Uniqueness

This compound is unique due to its high reactivity and versatility in forming sulfonamide bonds, which are crucial in the synthesis of biologically active molecules. Its ability to undergo various chemical reactions under mild conditions makes it a valuable compound in both research and industrial applications .

Biological Activity

1,2-Thiazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The sulfonyl chloride functional group enhances its reactivity, making it a versatile intermediate in chemical synthesis.

Antimicrobial Properties

This compound and its derivatives have demonstrated notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungal pathogens. For example, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 4.01 mM .

CompoundTarget OrganismMIC (mM)
This compoundStaphylococcus aureus3.91
Derivative ACandida albicans4.01
Derivative BEscherichia coli2.80

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds derived from this structure have been shown to inhibit the growth of breast cancer cells by interfering with the PI3K/Akt/mTOR pathway .

Anticonvulsant Effects

Recent investigations into the anticonvulsant properties of thiazole derivatives suggest that they may act on voltage-gated sodium channels (VGSC). In animal models, certain thiazole-bearing analogues exhibited significant protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Cellular Pathway Modulation : The compound influences several biochemical pathways, leading to altered cellular processes such as apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. Studies indicate that substituents on the thiazole ring significantly impact biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., Cl, Br) on the aromatic ring enhances antimicrobial activity.
  • Hydrophobic Moieties : Incorporation of hydrophobic groups improves interaction with biological membranes, increasing potency against pathogens .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of bacterial and fungal strains, demonstrating their potential as new antibiotic candidates.
  • Anticancer Research : Another study focused on the synthesis of novel thiazole-based compounds that showed promising results in inhibiting tumor growth in vitro and in vivo models.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,2-thiazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis of thiazole-sulfonyl chlorides typically involves cyclization and oxidative chlorination. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination of the intermediate sulfide . Key factors include solvent choice (e.g., ethanol for reflux), catalyst (e.g., glacial acetic acid), and chlorinating agents. Optimizing stoichiometry and reaction time (e.g., 4-hour reflux) can improve yields .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Characterization relies on NMR (¹H/¹³C) to confirm sulfonyl chloride functional groups and thiazole ring integrity. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies S=O and C-S bonds. High-resolution LC-MS or databases like NIST Chemistry WebBook provide reference spectra . Purity assessment via HPLC or TLC is essential, especially for intermediates prone to hydration (e.g., hydrate forms of related sulfonamides) .

Q. How can this compound be derivatized into biologically active compounds?

The sulfonyl chloride group is highly reactive toward nucleophiles. For example, reacting it with hydrazine hydrate in ethanol under reflux yields sulfonohydrazides, which are precursors to sulfonamide derivatives. These derivatives are screened for bioactivity (e.g., antitumor assays) . Amidation or coupling with amines/thiols can diversify the compound library for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies optimize the regioselectivity and stability of this compound during synthesis?

Regioselectivity in cyclization can be controlled using α-haloketones with electron-withdrawing groups to direct ring closure . Stability of the sulfonyl chloride is enhanced by moisture-free conditions (e.g., anhydrous solvents, inert atmosphere) and low-temperature storage. Oxidative chlorination with Cl₂ or SO₂Cl₂ must be carefully monitored to avoid over-chlorination .

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?

Discrepancies may arise from impurities (e.g., hydrate forms altering solubility ) or assay variability (e.g., cell line specificity). Methodological consistency in SAR studies is critical: standardize assays (e.g., NCI-60 panel for antitumor screening ) and validate compound purity via orthogonal analytical methods. Computational docking (e.g., molecular dynamics simulations) can reconcile divergent bioactivity by modeling receptor interactions .

Q. What computational tools predict the reactivity and bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electrophilic sites on the thiazole ring, guiding functionalization . Machine learning models trained on receptor-response datasets (e.g., agonist profiles of diverse receptors ) can prioritize derivatives for synthesis. Tools like AutoDock or Schrödinger Suite model binding affinities to targets like carbonic anhydrase or tyrosine kinases .

Q. What mechanisms underlie the antitumor activity of sulfonamide derivatives derived from this compound?

Preliminary studies on 5-phenyl-1,3-thiazole-4-sulfonamides suggest inhibition of tubulin polymerization or carbonic anhydrase IX, validated via in vitro assays (e.g., NCI-60 cell line panel). Mechanistic clarity requires kinase profiling and apoptosis pathway analysis (e.g., caspase-3 activation) .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

Sulfonyl chlorides hydrolyze readily in protic solvents. Storage in anhydrous dichloromethane or acetonitrile at –20°C under argon minimizes degradation. Accelerated stability studies (e.g., 40°C for 72 hours ) quantify decomposition rates, guiding shelf-life recommendations .

Q. Notes

  • Methodological Focus: Emphasized experimental protocols and data reconciliation over definitions.
  • Advanced Topics: Integrated computational modeling and mechanistic studies to address research-grade challenges.

Properties

IUPAC Name

1,2-thiazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFPOTAJVCGUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-55-2
Record name 1,2-thiazole-4-sulfonyl chloride
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